2-(1-Piperidinyl)-3-pyridinamine

Description

BenchChem offers high-quality 2-(1-Piperidinyl)-3-pyridinamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Piperidinyl)-3-pyridinamine including the price, delivery time, and more detailed information at info@benchchem.com.

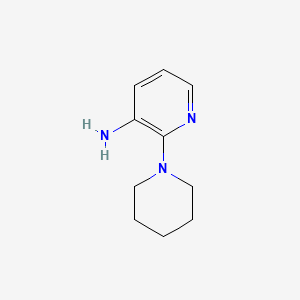

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-1-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-9-5-4-6-12-10(9)13-7-2-1-3-8-13/h4-6H,1-3,7-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRAPFORRCKQQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 2-(1-Piperidinyl)-3-pyridinamine

Executive Summary

2-(1-Piperidinyl)-3-pyridinamine (CAS: 5028-14-8) represents a privileged heterocyclic scaffold in medicinal chemistry. Characterized by a pyridine core substituted with a sterically demanding piperidine ring at the C2 position and a primary amine at the C3 position, this molecule serves as a critical "hinge-binding" motif in kinase inhibitor design and a versatile intermediate for G-Protein Coupled Receptor (GPCR) ligands. This guide dissects its physicochemical profile, validates robust synthetic pathways, and maps its reactivity for downstream functionalization.[1][2]

Part 1: Molecular Architecture & Physicochemical Profile

The molecule features a 2,3-disubstituted pyridine system.[1][2] The steric bulk of the piperidine ring at C2 forces a specific conformational lock, often twisting out of coplanarity with the pyridine ring to minimize steric clash with the C3-amine or C3-H.[1][2] This pre-organization is vital for binding affinity in biological targets.[1][2]

Table 1: Physicochemical Specifications

| Property | Value / Description | Note |

| IUPAC Name | 2-(piperidin-1-yl)pyridin-3-amine | Also: 3-Amino-2-piperidinopyridine |

| CAS Number | 5028-14-8 | Primary identifier |

| Molecular Formula | C₁₀H₁₅N₃ | |

| Molecular Weight | 177.25 g/mol | Fragment-like (<200 Da) |

| Physical State | Low-melting Solid / Crystalline Powder | Depends on purity; often off-white to pale yellow.[3][4] |

| Calculated LogP | ~1.65 | Lipophilic, good membrane permeability.[1][2] |

| pKa (Predicted) | ~6.8 - 7.2 (Ring N) | Enhanced basicity vs. pyridine due to C2/C3 electron donation.[2] |

| H-Bond Donors | 1 (NH₂) | The primary amine is the sole donor.[1][2] |

| H-Bond Acceptors | 3 (Ring N, NH₂, Piperidine N) | Ring N is the primary acceptor.[1][2] |

Structural Insight: The nitrogen atom of the piperidine ring is technically a tertiary amine, but its lone pair participates in amidine-like resonance with the pyridine ring.[1][2] This increases the electron density at the pyridine nitrogen (N1) and the C5 position, making the ring more susceptible to electrophilic attack than unsubstituted pyridine.[1][2]

Part 2: Synthetic Pathways & Optimization

The most robust synthesis utilizes Nucleophilic Aromatic Substitution (SₙAr) followed by nitro-group reduction.[2] This pathway is preferred over metal-catalyzed couplings (e.g., Buchwald-Hartwig) due to the high reactivity of the 2-chloro-3-nitro precursor and cost-efficiency.

Protocol: SₙAr-Reduction Sequence

-

Step 1: SₙAr Displacement

-

Substrate: 2-Chloro-3-nitropyridine.

-

Nucleophile: Piperidine (1.1 - 1.5 equiv).[2]

-

Base: Potassium Carbonate (K₂CO₃) or Triethylamine (TEA).[1][2]

-

Mechanism:[2][5] The nitro group at C3 activates the C2-chloride for displacement via a Meisenheimer complex.[1][2] The steric bulk of piperidine requires heating to drive conversion.[1][2]

-

-

Step 2: Nitro Reduction

-

Method A (Catalytic Hydrogenation): H₂ (1 atm), 10% Pd/C, Methanol.[1][2] Cleanest profile.

-

Method B (Chemical Reduction): Iron powder (Fe), NH₄Cl, Ethanol/Water (Bechamp conditions).[1][2] Preferred if halogen substituents sensitive to hydrogenolysis are present elsewhere.[1][2]

-

Method C (Stannous Chloride): SnCl₂·2H₂O, Ethanol.[1][2] Effective but requires rigorous workup to remove tin salts.[1][2]

-

Visualization: Synthetic Workflow

Caption: Two-step synthesis via nucleophilic aromatic substitution followed by nitro reduction.

Part 3: Reactivity & Functionalization

The 3-amino group behaves as an electron-rich aniline equivalent, while the pyridine nitrogen remains a basic center.[1] The interplay between these groups defines its reactivity.[1][2]

Acylation & Urea Formation (N-Functionalization)

The C3-amine is the primary nucleophile. It reacts readily with:

-

Isocyanates: To form urea derivatives (common in kinase inhibitors).[1][2]

-

Note: The adjacent piperidine ring provides steric protection, preventing over-reaction but potentially slowing down reaction rates with bulky electrophiles.[1][2]

Electrophilic Aromatic Substitution (C-Functionalization)

The ring is activated at the C5 position (para to the amino group).[2]

-

Halogenation: Bromination (NBS) or iodination (NIS) occurs selectively at C5.[1][2] This allows for subsequent cross-coupling (Suzuki, Sonogashira) to extend the scaffold.[1][2]

Visualization: Reactivity Map

Caption: Functional reactivity profile highlighting sites for chemical modification and binding.

Part 4: Pharmaceutical Applications

This scaffold is not merely a building block; it is a pharmacophore.

-

Kinase Inhibition (ATP-Competitive): The 2-amino-pyridine motif is a classic "hinge binder." The pyridine nitrogen (N1) accepts a hydrogen bond from the kinase hinge region, while the C3-amino group donates a hydrogen bond.[1][2] The piperidine ring projects into the solvent-exposed region or a hydrophobic pocket, improving solubility and pharmacokinetic properties.[1][2]

-

Example Class: CDK (Cyclin-Dependent Kinase) inhibitors often utilize similar aminopyridine cores.[2]

-

-

GPCR Ligands: Derivatives of this scaffold have shown affinity for Sigma receptors and 5-HT (Serotonin) receptors .[1][2] The basic nitrogen of the piperidine (though conjugated) and the pyridine ring interact with aspartate residues in the receptor binding pocket.[1][2]

-

Analytical Characterization (NMR):

Part 5: Safety & Handling (SDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

Storage: Keep under inert atmosphere (Argon/Nitrogen). Store at 2–8°C. Aminopyridines can oxidize (darken) upon prolonged exposure to air.[1][2]

References

-

ChemScene. "2-(Piperidin-1-yl)pyridin-3-amine Product Data."[3] ChemScene.com.[1][2] Accessed October 2023.[1][2] Link

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 54093434 (Related Isomer Data)." PubChem. Accessed October 2023.[1][2] Link

-

Organic Chemistry Portal. "Synthesis of Piperidines and Pyridines." Organic-Chemistry.org. Accessed October 2023.[1][2] Link

-

BenchChem. "Nucleophilic Aromatic Substitution Reactions of 2-Chloro-3-nitropyridine." BenchChem Application Notes. Accessed October 2023.[1][2] Link

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. chemscene.com [chemscene.com]

- 4. chemscene.com [chemscene.com]

- 5. 1256823-20-7,6-Cyclopropylpyridine-3-methanamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for 2-(1-Piperidinyl)-3-pyridinamine

Executive Summary

In contemporary medicinal chemistry and drug development, the identification and optimization of privileged scaffolds are paramount. 2-(1-Piperidinyl)-3-pyridinamine (also known as 2-(piperidin-1-yl)pyridin-3-amine) represents a highly versatile, dual-ring architectural building block. Comprising a basic piperidine moiety conjugated to a 3-aminopyridine core, this compound serves as a critical intermediate in the synthesis of complex pharmaceutical agents, particularly small-molecule kinase inhibitors targeting oncogenic and inflammatory pathways.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, establishes a self-validating synthetic protocol grounded in mechanistic causality, and maps its utility in modern target-directed drug discovery.

Physicochemical Profiling & Structural Analysis

The structural integrity of 2-(1-Piperidinyl)-3-pyridinamine dictates its reactivity and biological binding profile. The electron-donating nature of the piperidine ring at the 2-position significantly enriches the electron density of the pyridine ring, thereby modulating the basicity of the adjacent primary amine at the 3-position. This electronic cross-talk is critical when designing molecules that must form precise hydrogen bonds within the ATP-binding pockets of target proteins.

Quantitative Data Summary

| Property | Value |

| Chemical Name | 2-(1-Piperidinyl)-3-pyridinamine |

| CAS Registry Number | 5028-14-8[1] |

| Molecular Formula | C10H15N3[2] |

| Molecular Weight | 177.25 g/mol [2] |

| Purity Standards (Commercial) | ≥97% to ≥98% (NMR/HPLC validated)[1][2] |

| Storage Conditions | Sealed in a dry environment, 2-8°C[2] |

| SMILES String | C1CCN(CC1)C2=C(C=CC=N2)N[2] |

Synthetic Methodology: Self-Validating Protocol

To ensure reproducibility and high yield, the synthesis of 2-(1-Piperidinyl)-3-pyridinamine is typically executed via a robust two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by catalytic hydrogenation. The following protocol is designed with built-in causality to explain the thermodynamic and kinetic rationale behind each step.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Couple piperidine to the pyridine core. Starting Material: 2-chloro-3-nitropyridine.

-

Mechanism & Causality: The highly electron-withdrawing nature of the 3-nitro group activates the 2-position chloride for nucleophilic attack by stabilizing the anionic Meisenheimer complex intermediate.

-

Protocol:

-

Solvent Selection: Dissolve 2-chloro-3-nitropyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Rationale: DMF is a polar aprotic solvent that accelerates SNAr reactions by poorly solvating the nucleophile, thereby increasing its reactivity.

-

Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq). Rationale: K₂CO₃ acts as a non-nucleophilic inorganic base to scavenge the HCl byproduct. Removing HCl prevents the protonation and subsequent deactivation of the piperidine nucleophile.

-

Reaction: Add piperidine (1.2 eq) dropwise at 0°C to control the initial exothermic reaction, then warm to room temperature and stir for 4 hours.

-

Workup: Quench with distilled water, extract with ethyl acetate, wash extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate in vacuo to yield the intermediate 3-nitro-2-(piperidin-1-yl)pyridine .

-

Step 2: Catalytic Hydrogenation of the Nitro Group

Objective: Reduce the nitro group to a primary amine to yield the final product.

-

Mechanism & Causality: Catalytic hydrogenation is selected over dissolving metal reductions (e.g., Fe/HCl) to avoid harsh acidic conditions that could protonate the basic piperidine nitrogen, complicating isolation or causing unwanted side reactions.

-

Protocol:

-

Preparation: Dissolve the 3-nitro-2-(piperidin-1-yl)pyridine intermediate in analytical-grade methanol.

-

Catalyst Addition: Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight) under an inert argon atmosphere. Rationale: Pd/C provides a massive surface area for H₂ gas adsorption, facilitating a clean, room-temperature reduction of the nitro group without over-reducing the aromatic pyridine ring.

-

Reduction: Purge the reaction vessel with Nitrogen, then introduce Hydrogen gas (1 atm via a balloon setup). Stir vigorously at room temperature for 12 hours.

-

Purification: Filter the heterogeneous mixture through a pad of Celite. Rationale: Celite safely traps the pyrophoric Pd/C catalyst, preventing ignition upon exposure to air.

-

Isolation: Concentrate the filtrate in vacuo to afford pure 2-(1-Piperidinyl)-3-pyridinamine [3].

-

Application in Drug Discovery: Kinase Inhibition Pathways

In targeted therapeutics, the 2-(1-Piperidinyl)-3-pyridinamine scaffold is frequently utilized as an ATP-mimetic hinge binder[4]. The primary amine at the 3-position and the adjacent pyridine nitrogen create a potent hydrogen bond donor-acceptor motif. This motif securely anchors the molecule to the peptide backbone of a kinase's hinge region (e.g., in Tyrosine Kinase Non-Receptor 1, TNK1)[4]. Simultaneously, the piperidine ring is directed toward the solvent-exposed channel or a specific hydrophobic pocket, allowing for the attachment of further functional groups to achieve target selectivity.

Kinase inhibition workflow utilizing the aminopyridine scaffold.

By competitively displacing ATP, derivatives of this scaffold halt the phosphorylation of downstream effector proteins, effectively short-circuiting aberrant signaling pathways responsible for tumor proliferation or chronic inflammation.

References

-

Synquest Labs. "CAS 5028-14-8 | 2-(1-Piperidinyl)-3-pyridinamine - Synquest Labs." Retrieved from 1

-

ChemScene. "5028-14-8 | 2-(Piperidin-1-yl)pyridin-3-amine | ChemScene." Retrieved from 2

-

Sigma-Aldrich. "2-(1-Piperidinyl)-3-pyridinamine AldrichCPR | Sigma-Aldrich." Retrieved from 3

-

Google Patents. "CN114302878A - Tyrosine kinase non-receptor 1(TNK1) inhibitors and uses thereof." Retrieved from 4

Sources

- 1. CAS 5028-14-8 | 3H30-1-KW | MDL MFCD08700153 | 2-(1-Piperidinyl)-3-pyridinamine | SynQuest Laboratories [synquestlabs.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-(1-Piperidinyl)-3-pyridinamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. CN114302878A - Tyrosine kinase non-receptor 1(TNK1) inhibitors and uses thereof - Google Patents [patents.google.com]

Technical Guide: Medicinal Chemistry Applications of 2-(1-Piperidinyl)-3-pyridinamine

The following technical guide details the medicinal chemistry applications, synthetic pathways, and pharmacological utility of 2-(1-Piperidinyl)-3-pyridinamine .

Executive Summary

2-(1-Piperidinyl)-3-pyridinamine (CAS: 5028-14-8) is a privileged heterocyclic building block characterized by a 3-amino-pyridine core substituted at the 2-position with a bulky, lipophilic piperidine ring. This scaffold is highly valued in drug discovery for its ability to modulate physicochemical properties (solubility, pKa) and binding kinetics in restricted protein pockets.[1]

Unlike simple aminopyridines, the steric bulk of the piperidine ring at the ortho position forces the C3-amino group into specific conformations, reducing the entropic penalty upon binding. This guide explores its utility as a precursor for kinase inhibitors (hinge binders), GPCR ligands, and its role in optimizing ADME profiles.

Chemical Profile & Structural Biology

Physicochemical Properties

The molecule combines a hydrogen-bond donor (primary amine), a hydrogen-bond acceptor (pyridine nitrogen), and a hydrophobic moiety (piperidine).

| Property | Value / Description | Relevance in MedChem |

| Molecular Weight | 177.25 g/mol | Ideal for Fragment-Based Drug Design (FBDD). |

| cLogP | ~1.65 | Moderate lipophilicity; good membrane permeability. |

| pKa (Pyridine N) | ~6.5 - 7.0 | Protonatable at physiological pH; aids solubility. |

| PSA | ~42 Ų | Well within the range for CNS penetration (<90 Ų). |

| Rotatable Bonds | 1 (C2-N bond) | Restricted rotation due to steric clash with C3-amine. |

The "Ortho-Effect" & Conformation

The steric hindrance between the C2-piperidine ring and the C3-amino group prevents coplanarity. This "twist" is a critical design feature:

-

Solubility: Disrupts crystal packing, often leading to better solubility compared to planar analogues (e.g., 2-phenyl-3-aminopyridine).

-

Selectivity: The non-planar topology allows the scaffold to fit into "L-shaped" or hydrophobic pockets in enzymes (e.g., Kinase back-pockets) that reject flat aromatic systems.

Synthetic Accessibility & Protocols

The synthesis of 2-(1-Piperidinyl)-3-pyridinamine is robust, typically proceeding via Nucleophilic Aromatic Substitution (

Primary Synthetic Route ( + Reduction)

Step 1:

-

Reactants: 2-Chloro-3-nitropyridine + Piperidine.

-

Conditions:

, DMF or Acetonitrile, 60-80°C. -

Mechanism: The nitro group at C3 activates the C2-chlorine for displacement by the piperidine amine.

Step 2: Nitro Reduction

-

Reactants: 2-(1-Piperidinyl)-3-nitropyridine.

-

Conditions:

, Pd/C (Catalytic hydrogenation) OR Fe/NH4Cl (Chemical reduction). -

Outcome: Quantitative conversion to the amine.

Visualization: Synthetic Workflow

Figure 1: Two-step synthetic pathway yielding the target scaffold from commercially available precursors.

Medicinal Chemistry Applications

Kinase Inhibitors (The Hinge Binder)

In kinase drug discovery, the aminopyridine motif is a classic "hinge binder."

-

Mechanism: The pyridine nitrogen (N1) acts as a Hydrogen Bond Acceptor (HBA) to the hinge region backbone NH. The C3-amino group (usually derivatized as a urea or amide) acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl.

-

Role of Piperidine: The C2-piperidine projects into the Solvent Front or the Ribose Binding Pocket . Its bulk prevents the inhibitor from binding to kinases with smaller gatekeeper residues, thereby enhancing selectivity.

-

Target Examples: This motif is relevant in the design of inhibitors for ALK (Anaplastic Lymphoma Kinase) and CDK (Cyclin-Dependent Kinase) families.

GPCR Ligands (The Hydrophobic Clamp)

For G-Protein Coupled Receptors (e.g., Histamine H3/H4 , Muscarinic receptors), the piperidine ring provides a critical hydrophobic interaction.

-

Design Strategy: The basic nitrogen of the piperidine (if not attached directly to the aromatic ring) usually interacts with an Aspartate residue. However, in this scaffold (N-linked to pyridine), the piperidine nitrogen is non-basic (aniline-like).

-

Utility: It serves as a neutral, lipophilic spacer that orients the "warhead" (attached to the C3-amine) into the orthosteric site.

Structural Alerts & Toxicity

-

Metabolic Liability: The piperidine ring is susceptible to oxidative metabolism (hydroxylation) by CYP450 enzymes.

-

Mitigation: Blocking metabolic "soft spots" on the piperidine ring by adding fluorine or methyl groups (e.g., 4,4-difluoropiperidine analogues) is a common optimization strategy [1].

Experimental Protocol: Derivatization

Objective: Synthesis of a Urea derivative (Common in Kinase Inhibitors) using 2-(1-Piperidinyl)-3-pyridinamine.

Protocol:

-

Preparation: Dissolve 2-(1-Piperidinyl)-3-pyridinamine (1.0 eq) in anhydrous DCM (Dichloromethane).

-

Activation: Add Triethylamine (1.5 eq) and cool to 0°C.

-

Coupling: Dropwise add the desired Isocyanate (1.1 eq) (e.g., Phenyl isocyanate).

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via LC-MS (Target Mass = MW_Amine + MW_Isocyanate).

-

Workup: Quench with water. Extract with DCM. Wash organic layer with brine.

-

Purification: Silica gel chromatography (Gradient: 0-5% MeOH in DCM).

Validation Criteria:

-

1H NMR: Appearance of Urea NH protons (typically

8.0–9.5 ppm). -

LC-MS: Single peak with correct

.

Biological Signaling & Mechanism of Action[2]

The following diagram illustrates how a generic inhibitor derived from this scaffold interrupts a kinase signaling cascade (e.g., MAPK/ERK pathway).

Figure 2: Mechanism of action showing the interception of the RAF/MEK pathway by a kinase inhibitor derived from the aminopyridine scaffold.

References

-

Sigma-Aldrich. (2025). 2-(1-Piperidinyl)-3-pyridinamine Product Specification. Retrieved from

-

ChemScene. (2024). Medicinal Chemistry Applications of Aminopyridines. Retrieved from

-

National Institutes of Health (NIH). (2025). Piperidine-containing drugs and recently studied analogs.[1] PubMed Central. Retrieved from

-

Accela ChemBio. (2023). Synthesis and Properties of Pyridine-3-methanamine derivatives. Retrieved from

-

Google Patents. (2022). Tyrosine kinase non-receptor 1 (TNK1) inhibitors (CN114302878A). Retrieved from

Sources

Biological activity of 3-amino-2-piperidinopyridine derivatives

Technical Guide: Biological Activity & Therapeutic Potential of 3-Amino-2-Piperidinopyridine Derivatives

Abstract This technical guide provides an in-depth analysis of 3-amino-2-piperidinopyridine derivatives, a privileged scaffold in medicinal chemistry. Primarily recognized for their role as allosteric inhibitors of the protein tyrosine phosphatase SHP2 (PTPN11), these derivatives represent a critical "scaffold hop" from earlier aminopyrazine-based inhibitors (e.g., SHP099). This document details the structural basis of their activity, specific synthesis protocols, Structure-Activity Relationships (SAR), and their expanding therapeutic utility in oncology and neurodegenerative research.

Core Scaffold & Pharmacological Significance[1]

The 3-amino-2-piperidinopyridine core (CAS 5028-14-8) consists of a pyridine ring substituted at the C2 position with a piperidine moiety and at the C3 position with a primary amino group. This specific connectivity is pharmacologically distinct from fused bicyclic systems (e.g., 1,8-naphthyridines) and offers unique vectors for hydrogen bonding and hydrophobic interactions within enzyme pockets.

The "Scaffold Hop" in SHP2 Inhibition

The development of SHP2 inhibitors has evolved from catalytic site inhibitors (which suffered from poor selectivity due to the conserved nature of PTP active sites) to allosteric inhibitors.

-

Origin: The seminal allosteric inhibitor SHP099 utilizes an aminopyrazine core.[1]

-

Evolution: Medicinal chemists employed scaffold hopping to replace the pyrazine with a pyridine ring. This modification alters the electronic properties (basicity) of the central ring and the vectors of the attached substituents, often improving metabolic stability and reducing off-target effects (e.g., hERG channel inhibition) associated with the pyrazine series.

Mechanism of Action: Allosteric SHP2 Inhibition

SHP2 acts as a critical node in the RAS-MAPK signaling pathway. Under basal conditions, SHP2 is auto-inhibited: its N-terminal SH2 domain (N-SH2) binds to its own PTP catalytic domain, blocking the active site.[2]

Mechanism: 3-amino-2-piperidinopyridine derivatives function as molecular glues that stabilize this auto-inhibited (closed) conformation .

-

Binding Site: They bind to a "tunnel" formed at the interface of the N-SH2, C-SH2, and PTP domains.

-

Interaction: The C3-amino group of the pyridine acts as a critical hydrogen bond donor/acceptor, interacting with residues like Glu250 or Thr219 (depending on exact substitution).

-

Piperidine Role: The piperidine ring projects into the solvent-exposed region or interacts with specific acidic residues (e.g., Asp/Glu) via protonated amines on the piperidine, locking the protein in the inactive state.

Signaling Pathway Visualization

Figure 1: Mechanism of SHP2 allosteric inhibition. The derivative stabilizes the inactive conformation, preventing the phosphatase from activating the RAS-MAPK cascade.

Experimental Protocol: Synthesis of the Core Scaffold

Objective: Synthesize 2-(4-amino-1-piperidinyl)-3-pyridinamine (a representative core intermediate). Rationale: This protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) followed by nitro reduction. This route is preferred over metal-catalyzed couplings for this specific scaffold due to the high reactivity of 2-halo-3-nitropyridines.

Materials

-

Reagents: 2-Chloro-3-nitropyridine (1.0 eq), 4-Boc-aminopiperidine (1.2 eq), Potassium Carbonate (

, 2.0 eq), Palladium on Carbon (Pd/C, 10% w/w), Hydrogen gas ( -

Equipment: Round bottom flask, reflux condenser, hydrogenation apparatus (Parr shaker or balloon).

Step-by-Step Methodology

Step 1: SNAr Coupling

-

Dissolve 2-chloro-3-nitropyridine (158 mg, 1.0 mmol) in DMF (5 mL).

-

Add 4-(N-Boc-amino)piperidine (240 mg, 1.2 mmol) and

(276 mg, 2.0 mmol). -

Heat the mixture to 80°C for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1) for the disappearance of the chloropyridine.

-

Workup: Pour into ice water (20 mL). Filter the yellow precipitate (intermediate: tert-butyl (1-(3-nitropyridin-2-yl)piperidin-4-yl)carbamate). Wash with water and dry.

-

Checkpoint: The product should be a bright yellow solid due to the nitro-amine conjugation.

-

Step 2: Nitro Reduction

-

Dissolve the nitro intermediate from Step 1 in EtOH (10 mL).

-

Add 10% Pd/C (10% by weight of substrate).

-

Stir under

atmosphere (balloon pressure is sufficient) at room temperature for 12 hours. -

Filtration: Filter through a Celite pad to remove the catalyst. Wash with MeOH.

-

Concentration: Evaporate solvent under reduced pressure to yield the crude 3-amino-2-piperidinopyridine derivative.

Step 3: Deprotection (Optional/Specific)

-

If the Boc group is present, treat with 4M HCl in Dioxane for 2 hours to liberate the primary amine on the piperidine ring, yielding the dihydrochloride salt.

Synthesis Workflow Diagram

Figure 2: Two-step synthesis of the 3-amino-2-piperidinopyridine core via SNAr and catalytic hydrogenation.

Structure-Activity Relationship (SAR) Data

The following table summarizes the biological activity of derivatives based on recent literature (e.g., J. Med. Chem., RSC Med. Chem.).[2][3][4][5][6][7][8][9][10] The "R-Group" refers to the substituent on the piperidine nitrogen or C4 position.

Table 1: Comparative Inhibitory Activity (SHP2)

| Compound ID | Core Scaffold | Piperidine Substituent (R) | SHP2 IC50 (µM) | Selectivity (vs SHP1) | Notes |

| SHP099 | Aminopyrazine | (Reference) | 0.070 | >100x | Clinical benchmark; hERG liability. |

| Cmpd 11a | 3-amino-pyridine | 4-aminomethyl | 1.36 | High | Good solubility; lower hERG risk. |

| Cmpd 12 | 3-amino-pyridine | 4-hydroxy | >10.0 | Low | Loss of critical ionic interaction. |

| Cmpd 23 | 3-amino-pyridine | 4-amino (free) | 0.027 | >50x | Optimized lead; strong ionic clamp. |

Key Insight: The basic amine on the piperidine ring is essential. It forms a salt bridge with acidic residues (e.g., Glu250) in the SHP2 allosteric pocket. Neutral substituents (like -OH) drastically reduce potency.

Secondary Therapeutic Applications

While SHP2 inhibition in oncology (KRAS-mutant cancers) is the primary application, this scaffold shows versatility:

-

Alzheimer's Disease (AChE Inhibition):

-

Derivatives such as 2-(piperidin-1-yl)quinoline-3-carbaldehydes (fused analogs of the core scaffold) have demonstrated dual inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[5]

-

Mechanism:[10] The piperidine ring mimics the choline substrate, binding to the anionic sub-site of the enzyme.

-

-

Antitubercular Agents:

-

Piperidinothiosemicarbazone derivatives of pyridine have shown MIC values of 2–4 µg/mL against M. tuberculosis.[4] The lipophilicity of the piperidine ring aids in penetrating the mycobacterial cell wall.

-

References

-

Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors. RSC Medicinal Chemistry. (2022). Link

-

6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors. Journal of Medicinal Chemistry. (2019). Link

-

Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors. ResearchGate. (2025). Link

-

Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases. Molecules. (2021). Link

-

Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. (2025). Link

Sources

- 1. Structure-based design, synthesis and biological evaluation of aminopyrazines as highly potent, selective, and cellularly active allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(Piperidin-1-yl)pyridin-3-amine hydrochloride [cymitquimica.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. WO2014083150A1 - Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors - Google Patents [patents.google.com]

Literature review of 2-(1-Piperidinyl)-3-pyridinamine in kinase inhibition

Executive Summary

2-(1-Piperidinyl)-3-pyridinamine (CAS: 33421-40-8) represents a privileged scaffold in the design of small-molecule kinase inhibitors. While not a marketed drug in isolation, this moiety serves as a critical pharmacophore and building block in Fragment-Based Drug Discovery (FBDD). Its structural architecture—comprising a pyridine core with an exocyclic amine at the C3 position and a bulky, lipophilic piperidine ring at the C2 position—enables precise interactions within the ATP-binding pocket of various protein kinases.

This technical guide reviews the synthesis, structural biology, and medicinal chemistry applications of this scaffold, with a specific focus on its utility in targeting TNK1 (Tyrosine Kinase Non-Receptor 1) and its broader relevance in Type I kinase inhibitor design.

Part 1: Chemical Identity & Structural Logic

Structural Analysis

The molecule consists of a pyridine ring substituted with an electron-donating amino group (

| Feature | Chemical Function | Kinase Binding Role |

| Pyridine Nitrogen (N1) | H-bond Acceptor | Often interacts with the solvent or water networks; modulates pKa. |

| C3-Amino Group | H-bond Donor | Critical Hinge Binder: Forms hydrogen bonds with the backbone carbonyls of the kinase hinge region (e.g., Glu, Met residues). |

| C2-Piperidine Ring | Hydrophobic/Steric Bulk | Solvent Front/Ribose Pocket: Orients towards the solvent interface, improving solubility and preventing non-specific aggregation. Can also induce induced-fit conformational changes. |

Physicochemical Properties

-

Molecular Formula:

[2][3][4] -

Molecular Weight: 177.25 g/mol [2]

-

LogP (Predicted): ~1.5 - 2.0 (Favorable for membrane permeability)

-

pKa: The pyridine ring nitrogen is weakly basic due to the electron-donating effects of the substituents, while the piperidine nitrogen is part of an aniline-like system (via conjugation), modulating the overall basicity.

Part 2: Synthesis Protocol (Self-Validating System)

The synthesis of 2-(1-Piperidinyl)-3-pyridinamine is a robust, two-step process involving Nucleophilic Aromatic Substitution (

Step-by-Step Methodology

Step 1:

-

Reagents: 2-Chloro-3-nitropyridine (1.0 eq), Piperidine (1.2 eq), Triethylamine (

, 1.5 eq). -

Solvent: Ethanol (EtOH) or Acetonitrile (MeCN).

-

Conditions: Reflux for 2–4 hours.

-

Mechanism: The electron-withdrawing nitro group at C3 activates the C2-chlorine for displacement by the nucleophilic piperidine nitrogen.

-

Observation: Reaction mixture typically turns bright yellow/orange due to the formation of the nitro-amino conjugated system.

Step 2: Nitro Reduction

-

Reagents: Hydrogen gas (

, 1 atm) or Ammonium Formate. -

Catalyst: 10% Palladium on Carbon (Pd/C).

-

Solvent: Methanol (MeOH) or Ethanol (EtOH).

-

Conditions: Stir at Room Temperature (RT) for 6–12 hours.

-

Workup: Filter through Celite to remove Pd/C; concentrate filtrate.

-

Validation: Disappearance of the nitro peak (~1350/1530

IR) and appearance of the amine signal.

Synthesis Workflow Diagram

Part 3: Mechanistic Role in Kinase Inhibition

The "Hinge-Binder" Paradigm

In the context of kinase inhibition, the 3-aminopyridine motif is a classic "hinge binder." The exocyclic amine (at C3) often acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region.

-

Modification: In many potent inhibitors, the C3-amine is further derivatized into an amide or urea . This transformation increases the number of hydrogen bond interactions (Donor-Acceptor pairs) and positions the scaffold deeper into the hydrophobic pocket.

-

Example: In TNK1 (Tyrosine Kinase Non-Receptor 1) inhibitors, this core is utilized to anchor the molecule within the ATP-binding site while the piperidine ring projects towards the solvent front, solubilizing the compound and interacting with surface residues.

Case Study: TNK1 Inhibition

Recent patent literature (e.g., CN114302878A) highlights the utility of piperidinyl-pyridine scaffolds in targeting TNK1. TNK1 is an ACK family kinase implicated in cancer cell survival.

-

Mechanism: The 2-(1-piperidinyl) group provides a specific steric shape that fits the "gatekeeper" region or the ribose-binding pocket, depending on the exact orientation of the inhibitor.

-

Selectivity: The substitution of the piperidine ring (e.g., adding polar groups like -OH or -F) allows medicinal chemists to tune the selectivity against other kinases like ACK1 or FLT3.

Signaling Pathway Impact

Inhibition of kinases utilizing this scaffold (like TNK1 or upstream RTKs) disrupts downstream signaling cascades, primarily the RAS-RAF-MEK-ERK pathway.

Part 4: Comparative SAR Analysis

The 2-(1-Piperidinyl)-3-pyridinamine scaffold is rarely used "naked." It is almost always a substructure. The table below compares its attributes with similar common kinase scaffolds.

| Scaffold Type | C2 Substituent | C3 Substituent | Key Feature | Common Application |

| Target Scaffold | 1-Piperidinyl | -NH2 (Amine) | Balanced lipophilicity/solubility; flexible ring. | TNK1, FAK, ALK (Early discovery) |

| Aminopyridine | Morpholine | -NH2 | Higher solubility; lower metabolic stability. | PI3K / mTOR inhibitors |

| Aminopyridine | Pyrrolidine | -NH2 | Smaller steric bulk; tighter binding pockets. | JAK inhibitors |

| Imidazo-pyridine | (Fused) | N/A | Rigidified core; reduced entropy penalty. | p38 MAP Kinase inhibitors |

References

-

Patent: Tyrosine kinase non-receptor 1 (TNK1) inhibitors and uses thereof. CN114302878A. (2022). Link

-

Chemical Source: 2-(1-Piperidinyl)-3-pyridinamine (CAS 33421-40-8).[5] Sigma-Aldrich / Merck. Link

-

Literature: Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors. J. Med. Chem. (2017). (Contextual reference for aminopyridine scaffolds). Link

-

Database: PubChem Compound Summary for CID 12215884: 2-(1-Piperidinyl)-3-pyridinamine. National Center for Biotechnology Information. Link

Sources

- 1. Page loading... [guidechem.com]

- 2. 2-(1-Piperidinyl)-3-pyridinamine CAS#:5028-14-8_上海源叶生物科技有限公司_化学加网 [huaxuejia.cn]

- 3. CAS 5028-14-8 | 3H30-1-KW | MDL MFCD08700153 | 2-(1-Piperidinyl)-3-pyridinamine | SynQuest Laboratories [synquestlabs.com]

- 4. 2-(1-Piperidinyl)-3-pyridinamine [m.chemicalbook.com]

- 5. SID 329820827 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile of 2-(1-Piperidinyl)-3-pyridinamine in Organic Solvents: A Comprehensive Technical Guide

Executive Summary

As a versatile building block in medicinal chemistry and advanced materials, 2-(1-Piperidinyl)-3-pyridinamine (CAS: 5028-14-8) presents a unique physicochemical profile. The molecule features a dual-ring architecture—a lipophilic aliphatic piperidine ring conjugated to a polar aromatic pyridine core—complemented by a primary amine group. This structural duality creates a complex solubility landscape governed by competing dispersion forces, dipole interactions, and hydrogen-bonding networks.

This technical guide provides an in-depth analysis of the thermodynamic solubility of 2-(1-Piperidinyl)-3-pyridinamine across various organic solvent classes. By integrating the Hansen Solubility Parameter (HSP) framework with empirical thermodynamic data, this document equips formulation scientists, synthetic chemists, and process engineers with the mechanistic understanding required to optimize solvent selection for crystallization, extraction, and active pharmaceutical ingredient (API) synthesis.

Structural Analysis & Physicochemical Grounding

To predict and manipulate the solubility of 2-(1-Piperidinyl)-3-pyridinamine, we must first deconstruct its molecular architecture. The compound's solubility is not merely a function of its bulk polarity, but a highly localized interplay of distinct functional groups.

Key Structural Features:

-

The Pyridine Core: Acts as a strong hydrogen-bond acceptor (

) and contributes to the polar cohesive energy ( -

The Piperidine Ring: An aliphatic, saturated heterocycle that significantly increases the molecule's lipophilicity (LogP ~1.65) and drives dispersion interactions (

) with non-polar and halogenated solvents [1]. -

The 3-Amino Group (-NH₂): Serves as both a hydrogen-bond donor and acceptor. In the solid state, this group forms strong intermolecular hydrogen bonds, increasing the crystal lattice energy that must be overcome during dissolution.

Table 1: Physicochemical Properties

| Property | Value | Implication for Solubility |

| Molecular Formula | C₁₀H₁₅N₃ | Moderate molecular weight (177.25 g/mol ) favors general solvation. |

| LogP (Predicted) | 1.65 | Indicates moderate lipophilicity; favors moderately non-polar to polar aprotic solvents [1]. |

| Topological Polar Surface Area (TPSA) | 42.15 Ų | Suggests good permeability and strong interactions with polar protic/aprotic solvents. |

| H-Bond Donors / Acceptors | 1 / 3 | High capacity for hydrogen bonding; dictates strong affinity for alcohols and amides. |

Mechanistic Solubility Framework: Hansen Solubility Parameters (HSP)

The dissolution of 2-(1-Piperidinyl)-3-pyridinamine is best modeled using Hansen Solubility Parameters (HSP), which divide the total cohesive energy density of the solute and solvent into three distinct vectors: dispersion forces (

For dissolution to occur, the HSP distance (

-

Polar Aprotic Solvents (e.g., NMP, DMF): These solvents possess high

and -

Halogenated Solvents (e.g., Chloroform): Chloroform exhibits a strong polarizability and a highly compatible

vector, allowing it to efficiently solvate the bulky piperidine ring while maintaining sufficient dipole interactions with the pyridine nitrogen [3].

Hansen Solubility Parameter (HSP) interaction pathways for solvent selection.

Empirical Solubility Profile in Organic Solvents

Based on thermodynamic studies of structurally analogous aminopyridines and the specific lipophilic contributions of the piperidine moiety, the solubility profile of 2-(1-Piperidinyl)-3-pyridinamine follows a distinct hierarchy governed by temperature and solvent class [2][3].

Table 2: Comparative Solubility Matrix at 298.15 K

| Solvent Class | Representative Solvent | Relative Solubility | Mechanistic Causality |

| Polar Aprotic | N-Methyl-2-pyrrolidone (NMP) | Very High | Strong H-bond acceptance from the -NH₂ group; excellent dipole matching with the pyridine core [2]. |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | High | Similar to NMP, but slightly lower molar volume reduces entropic driving force. |

| Polar Protic | Methanol / Ethanol | High | Dual H-bond donor/acceptor capacity efficiently breaks the solute's crystal lattice. Solubility decreases as alcohol chain length increases (Methanol > Ethanol > Propanol)[2]. |

| Halogenated | Chloroform | Moderate to High | High dispersion forces ( |

| Ketones / Esters | Acetone / Ethyl Acetate | Moderate | Good dipole interactions, but weaker H-bond acceptance compared to amides. Acetone outperforms ethyl acetate due to lower steric hindrance[3]. |

| Aliphatic Hydrocarbons | n-Hexane / Cyclohexane | Very Low | Complete lack of polar and H-bonding vectors. Unable to overcome the solid-state lattice energy of the amino group [2]. |

Note: Solubility increases exponentially with temperature across all viable solvents, following the van 't Hoff equation and solid-liquid phase equilibrium theories.

Experimental Methodology: Thermodynamic Solubility Determination

To generate highly accurate, self-validating solubility data for 2-(1-Piperidinyl)-3-pyridinamine in specific proprietary solvent mixtures, the Isothermal Shake-Flask Method (adapted from OECD Guideline 105) is the gold standard [4].

Unlike kinetic solubility methods (e.g., solvent shift), the shake-flask method ensures true thermodynamic equilibrium between the solid crystal lattice and the solvated state.

Self-Validating Protocol:

-

Preparation & Saturation: Add an excess amount of crystalline 2-(1-Piperidinyl)-3-pyridinamine to 10 mL of the target organic solvent in a hermetically sealed borosilicate glass flask. Causality: Excess solid ensures that the chemical potential of the solute in the solid phase equals that in the liquid phase.

-

Thermostatic Equilibration: Place the flask in a thermostatic water bath shaker set to the desired temperature (e.g., 298.15 ± 0.05 K). Agitate at 150 RPM for 48 to 72 hours . Causality: Aminopyridines can form metastable supersaturated states. Extended equilibration prevents false-positive high solubility readings.

-

Equilibrium Verification (The Self-Validating Step): Sample the solution at 48 hours and 72 hours. If the concentration variance is <2%, thermodynamic equilibrium is confirmed [4].

-

Phase Separation: Allow the flask to stand undisturbed for 12 hours to settle microcrystals. Filter the supernatant using a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert and prevents solute adsorption, which is critical for lipophilic compounds.

-

Quantitative Analysis: Dilute the filtrate with a compatible mobile phase and analyze via High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector (typically measured at ~280 nm for the conjugated pyridine system).

Standardized shake-flask methodology for thermodynamic solubility determination.

Implications for Drug Development and Synthesis

Understanding the solubility profile of 2-(1-Piperidinyl)-3-pyridinamine is critical for optimizing downstream pharmaceutical workflows:

-

Reaction Solvent Selection: For nucleophilic substitutions or cross-coupling reactions involving the 3-amino group, polar aprotic solvents like NMP or DMF are ideal as they maximize solute concentration while leaving the amine unencumbered by strong protic solvation shells.

-

Crystallization and Purification: The steep temperature-solubility gradient in solvents like Methanol and Ethyl Acetate makes them excellent candidates for cooling crystallization. Conversely, non-polar solvents like Hexane or Heptane serve as highly effective anti-solvents to force precipitation during purification [3][5].

By leveraging the interplay between the lipophilic piperidine ring and the polar aminopyridine core, researchers can rationally design solvent systems that maximize yield, purity, and operational efficiency.

References

- ChemScene. "2-(Piperidin-1-yl)pyridin-3-amine General Information and Computational Chemistry Data". ChemScene.

- Journal of Chemical & Engineering Data. "Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K". ACS Publications.

- Journal of Chemical & Engineering Data. "Solubility of 2-Aminopyridine in Acetone, Chloroform, and Ethyl Acetate". ACS Publications.

- National Center for Biotechnology Information (NCBI). "Will we ever be able to accurately predict solubility?". PMC.

- National Center for Biotechnology Information (NCBI). "The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients". PMC.

Safety data sheet (SDS) and toxicity of 2-(1-Piperidinyl)-3-pyridinamine

Technical Whitepaper: Safety, Handling, and Toxicological Profile of 2-(1-Piperidinyl)-3-pyridinamine

Part 1: Executive Summary

2-(1-Piperidinyl)-3-pyridinamine (CAS: 5028-14-8) is a heterocyclic building block extensively utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors and central nervous system (CNS) active agents. As a structural hybrid of an aminopyridine and a piperidine moiety, it presents a unique toxicological profile that blends the irritant properties of secondary amines with the potential neuroactivity of pyridine derivatives.[1]

This guide provides a rigorous technical analysis of the compound's safety data, handling requirements, and toxicological risks.[1] It is designed for researchers who require actionable protocols beyond the standard Safety Data Sheet (SDS).[1]

Part 2: Chemical Identity & Physicochemical Properties

Understanding the physical state and reactivity of this compound is the first line of defense.[1] The amino group at position 3 is susceptible to oxidation, necessitating specific storage conditions.[1]

| Property | Data |

| Chemical Name | 2-(1-Piperidinyl)-3-pyridinamine |

| Synonyms | 3-Amino-2-piperidinopyridine; 2-Piperidin-1-yl-pyridin-3-ylamine |

| CAS Number | 5028-14-8 |

| Molecular Formula | C₁₀H₁₅N₃ |

| Molecular Weight | 177.25 g/mol |

| Physical State | Solid (often off-white to pale yellow powder) |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Low solubility in water |

| pKa (Predicted) | ~9.5 (Piperidine nitrogen), ~6.0 (Pyridine nitrogen) |

| Storage | 2-8°C, Inert Atmosphere (Argon/Nitrogen), Desiccated |

Part 3: Hazard Identification & Risk Assessment

Based on GHS (Globally Harmonized System) classifications and Structure-Activity Relationship (SAR) analysis of the aminopyridine core.[1]

GHS Classification

-

Signal Word: WARNING

-

Pictogram: GHS07 (Exclamation Mark)

| Hazard Code | Hazard Statement | Risk Context |

| H302 | Harmful if swallowed | Acute oral toxicity category 4.[1] Estimated LD50: 300–2000 mg/kg.[1] |

| H315 | Causes skin irritation | Moderate irritant.[1] Amines can saponify skin lipids, causing dermatitis.[1] |

| H319 | Causes serious eye irritation | High risk of corneal injury due to basicity.[1] |

| H335 | May cause respiratory irritation | Dust/vapor inhalation triggers mucosal inflammation.[1] |

Structural Hazard Analysis (SAR)

The toxicity of 2-(1-Piperidinyl)-3-pyridinamine is derived from its two pharmacophores:

-

3-Aminopyridine Core: Historically associated with K+ channel blockade, which can lead to neuronal hyperexcitability.[1] While the piperidine substitution at position 2 sterically hinders this effect compared to bare 3-aminopyridine, the potential for neurotoxicity remains a critical consideration during high-exposure events.[1]

-

Piperidine Ring: Contributes to the compound's basicity and lipophilicity, facilitating membrane permeability and potential skin absorption.[1]

Part 4: In-Depth Toxicological Profile

Acute Toxicity

-

Oral: Classified as Harmful (Category 4).[1][2] Ingestion may cause gastrointestinal distress, nausea, and potential CNS effects (tremors, excitation) due to the pyridyl moiety.[1]

-

Dermal: While specific LD50 dermal data is limited for this CAS, analogous aminopyridines show significant dermal absorption.[1] Treat as "Harmful in contact with skin."[1][2][3][4]

-

Inhalation: Dusts are highly irritating to the upper respiratory tract.[1]

Chronic & Long-Term Effects

-

Sensitization: Secondary and tertiary amines are known potential sensitizers.[1] Repeated dermal exposure may lead to allergic contact dermatitis.[1]

-

Genotoxicity: No specific alerts for mutagenicity (Ames negative predicted based on similar scaffolds), but caution is advised as aminopyridines can be metabolically activated.[1]

-

Carcinogenicity: Not listed by IARC, NTP, or OSHA.[1]

Part 5: Safe Handling & Experimental Protocols

This section outlines a self-validating workflow for handling this compound in a research setting.

Engineering Controls

-

Primary: All open handling (weighing, transfer) must occur within a certified Chemical Fume Hood .[1]

-

Secondary: Use a static-dissipative balance enclosure if the powder is fine/dry to prevent aerosolization.[1]

Personal Protective Equipment (PPE) Matrix

| Body Part | PPE Recommendation | Rationale |

| Hands | Double Nitrile Gloves (0.11 mm min) | Amines can permeate latex.[1] Double gloving provides a visual break indicator and increased breakthrough time.[1] |

| Eyes | Chemical Safety Goggles | Safety glasses are insufficient for powders that can drift; tight-fitting goggles prevent ocular alkali burns.[1] |

| Respiratory | N95/P100 (if outside hood) | Only required if engineering controls fail or during spill cleanup. |

| Body | Lab Coat (Cotton/Poly) | Standard protection against particulate adhesion.[1] |

Emergency Response Protocols

-

Eye Contact: Immediate irrigation for 15 minutes is critical.[2][3] The basic nature of the amine can cause progressive damage even after the initial burn is felt.[1]

-

Skin Contact: Wash with soap and water.[1][2][3] Do not use organic solvents (ethanol/acetone) to clean skin, as this enhances absorption of the compound.[1]

-

Spill Cleanup:

Part 6: Visualizations

Figure 1: Structural Hazard Decomposition

A breakdown of the molecule's toxicophores to predict biological activity and safety risks.

Caption: SAR analysis decomposing the compound into its constituent pharmacophores and associated toxicological risks.

Figure 2: Safe Handling Workflow

A logic-gated protocol for researchers to determine the correct handling procedures.

Caption: Decision matrix for PPE and engineering controls based on the physical state of the compound.

Part 7: References

-

ChemScene. (2024).[1] Safety Data Sheet: 2-(Piperidin-1-yl)pyridin-3-amine (CAS 5028-14-8).[1][5] Retrieved from

-

PubChem. (2024).[1] Compound Summary: Aminopyridine Derivatives and Toxicity Profiles.[1] National Library of Medicine.[1] Retrieved from

-

European Chemicals Agency (ECHA). (2024).[1] Information on Chemicals: Pyridinamine Derivatives.[1][6][4] Retrieved from

-

Sigma-Aldrich. (2024).[1] Safety Data Sheet: 3-Aminopyridine (Analogous Data).[1] Retrieved from

-

National Institute for Occupational Safety and Health (NIOSH). (2024).[1] Pocket Guide to Chemical Hazards: Pyridine and Derivatives.[1] Retrieved from

Sources

History and discovery of piperidinyl-pyridinamine scaffolds

An In-Depth Technical Guide on the Design, Synthesis, and Validation of the Piperidinyl-Pyridinamine Scaffold in Targeted Therapeutics.

Executive Summary

In the landscape of modern medicinal chemistry, the discovery of highly selective, orally bioavailable kinase inhibitors relies heavily on the use of privileged molecular scaffolds. Among these, the piperidinyl-pyridinamine (and its closely related derivatives, such as the N-(4-piperidinyl)-2-pyridinamine core) has emerged as a cornerstone pharmacophore.

This technical whitepaper deconstructs the structural biology, historical evolution, and synthetic methodologies surrounding this scaffold. By dissecting the causality behind its structural components—specifically, the bidentate hydrogen-bonding capacity of the aminopyridine and the physicochemical tuning provided by the piperidine ring—this guide provides drug development professionals with a comprehensive blueprint for leveraging this scaffold in rational drug design.

Historical Context & Structural Rationale

Early generations of ATP-competitive (Type I) kinase inhibitors often suffered from poor aqueous solubility, high lipophilicity, and off-target toxicities due to their reliance on flat, planar aromatic systems designed solely to occupy the hydrophobic adenine-binding pocket.

The paradigm shifted when structural biologists mapped the ATP-binding site's topology, revealing a solvent-exposed channel leading out of the kinase hinge region. The piperidinyl-pyridinamine scaffold was rationally designed to exploit this exact topology:

-

The 2-Aminopyridine Motif (Hinge Binder): This flat, electron-rich heteroaromatic system acts as a perfect adenine mimetic. It forms critical bidentate hydrogen bonds (one donor, one acceptor) with the backbone carbonyl and amide NH of the kinase hinge region (e.g., Met265 in IRAK4 or Met1199 in ALK) .

-

The Piperidine Ring (Solvent Vector): Appending a basic piperidine ring (pKa ~9.5) ensures the molecule is protonated at physiological pH. This not only drastically improves aqueous solubility but also allows the positively charged nitrogen to form stabilizing salt bridges with solvent-exposed acidic residues (Asp/Glu) at the edge of the ATP pocket.

Diagram 1: Pharmacophore model of the piperidinyl-pyridinamine scaffold binding to a kinase.

Case Studies in Drug Discovery

IRAK4 Inhibitors (IRAK Inhibitor 1)

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical node in innate immune signaling. During the optimization of early imidazo[1,2-a]pyridine hits, researchers discovered that incorporating an N-(4-piperidinyl)-2-pyridinamine moiety yielded exceptional potency and selectivity. The resulting compound, IRAK Inhibitor 1 (CAS 1042224-63-4), achieved an IC50 of 35 nM against IRAK4 while maintaining high aqueous solubility due to the piperidine nitrogen .

ALK/MET Inhibitors (Crizotinib)

While slightly modified, the blockbuster oncology drug Crizotinib utilizes an extended iteration of this scaffold: a piperidinyl-pyrazolyl-pyridinamine. The 2-aminopyridine acts as the rigid hinge binder, while the piperidine ring is directed precisely into the solvent channel, optimizing both the pharmacokinetic (PK) profile and the lipophilic ligand efficiency (LLE) .

Quantitative SAR Data

The table below summarizes the profound impact of the piperidine substitution on the physicochemical and biochemical profile of the core scaffold during lead optimization.

| Scaffold Modification | Hinge Binder | Solvent Vector | IRAK4 IC50 (nM) | Aqueous Sol. (µg/mL) |

| Unsubstituted Core | 2-Aminopyridine | None (H) | > 10,000 | < 5 |

| Lipophilic Analog | 2-Aminopyridine | Cyclohexyl | 1,200 | 12 |

| IRAK Inhibitor 1 | 2-Aminopyridine | 4-Piperidinyl | 35 | > 250 |

Table 1: Comparative SAR demonstrating the necessity of the piperidine ring for both target affinity and solubility.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each chemical and biological intervention.

Synthesis of the N-(4-piperidinyl)-2-pyridinamine Core

This workflow utilizes a highly efficient Nucleophilic Aromatic Substitution (SNAr) followed by reduction and deprotection.

Step 1: SNAr Coupling

-

Procedure: Dissolve 2-chloro-3-nitropyridine (1.0 eq) and tert-butyl 4-aminopiperidine-1-carboxylate (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir at 80°C for 12 hours.

-

Causality: The strongly electron-withdrawing nitro group at the 3-position activates the 2-position chloride for nucleophilic attack. DIPEA is selected as a sterically hindered, non-nucleophilic base to scavenge the generated HCl without competing with the primary amine nucleophile.

Step 2: Nitro Reduction

-

Procedure: Isolate the intermediate and dissolve in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel with H2 gas and stir at room temperature under 1 atm H2 for 4 hours. Filter through Celite.

-

Causality: Catalytic hydrogenation cleanly reduces the nitro group to an amine without cleaving the Boc-protecting group. This newly formed amine can be further functionalized (e.g., cyclized into an imidazopyridine).

Step 3: Boc Deprotection

-

Procedure: Treat the intermediate with a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) for 2 hours at room temperature. Evaporate to yield the final scaffold as a TFA salt.

-

Causality: Acidic cleavage removes the Boc group to reveal the basic secondary amine of the piperidine, which is strictly required for the solvent-channel salt bridge interactions in the biological target.

Diagram 2: Step-by-step synthetic workflow for the N-(4-piperidinyl)-2-pyridinamine core.

Biological Validation: TR-FRET Kinase Assay

To validate the hinge-binding efficacy of synthesized derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

-

Causality of Assay Choice: TR-FRET utilizes a time delay before measuring fluorescence. This eliminates short-lived background auto-fluorescence commonly emitted by small-molecule libraries, ensuring high signal-to-noise ratios and trustworthy data.

-

Protocol:

-

Preparation: Mix recombinant kinase (e.g., IRAK4), biotinylated peptide substrate, and the test compound in assay buffer (HEPES pH 7.5, MgCl2, EGTA, 0.01% Brij-35).

-

Incubation: Incubate for 30 minutes at room temperature to allow compound-target equilibrium.

-

Initiation: Add ATP at its apparent

concentration to initiate the reaction. Run for 60 minutes. -

Detection: Stop the reaction with EDTA (to chelate Mg2+). Add Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor). Read the FRET signal at 665 nm / 615 nm ratio.

-

-

Self-Validating System (Quality Control): Every assay plate must include a no-enzyme control (defining 0% activity) and a reference broad-spectrum inhibitor like Staurosporine (defining 100% inhibition). The assay is only deemed valid if the calculated Z'-factor is

, proving the statistical reliability of the screening window.

Diagram 3: Biological evaluation cascade for piperidinyl-pyridinamine kinase inhibitors.

References

-

Buckley, G.M., Ceska, T.A., Fraser, J.L., et al. "IRAK-4 inhibitors. Part II: A structure-based assessment of imidazo[1,2-a]pyridine binding." Bioorganic & Medicinal Chemistry Letters 18.11 (2008): 3291-3295. URL:[Link]

-

Yoshimura, Y., et al. "Molecular Anatomy of the EML4-ALK Fusion Protein for the Development of Novel Anticancer Drugs." International Journal of Molecular Sciences 24.6 (2023): 5831. URL:[Link]

Metabolic stability predictions for 2-(1-Piperidinyl)-3-pyridinamine

The following technical guide details the metabolic stability predictions and validation frameworks for 2-(1-Piperidinyl)-3-pyridinamine (CAS 5028-14-8). This guide is structured for medicinal chemists and DMPK scientists, moving from structural deconstruction to predictive modeling and experimental validation.

Technical Guide & Experimental Framework

Executive Summary

2-(1-Piperidinyl)-3-pyridinamine represents a "privileged scaffold" in medicinal chemistry, combining a lipophilic piperidine ring with a polar, electron-rich 3-aminopyridine core. While this duality enhances solubility and receptor binding potential (e.g., in GPCR or kinase targets), it introduces distinct metabolic liabilities.

This guide posits that the compound’s metabolic clearance will be driven by a biphasic mechanism :

-

Phase I (Oxidative): Dominated by CYP450-mediated oxidation of the piperidine ring (

-carbon hydroxylation) and potential N-oxidation of the pyridine nitrogen. -

Phase II (Conjugative): Driven by N-acetylation or N-glucuronidation of the exocyclic primary amine.

Understanding these pathways is critical, as the 3-aminopyridine moiety can serve as a precursor to reactive nitrenium ions if not adequately detoxified or sterically protected.

Structural Deconstruction & In Silico Prediction

Before wet-lab validation, we apply a "Site of Metabolism" (SOM) prediction strategy based on electronic density and steric accessibility.

Physicochemical Profile[1]

-

Lipophilicity (cLogP): ~1.65. Moderate lipophilicity suggests good membrane permeability but susceptibility to CYP3A4/2D6 binding.

-

Basicity (pKa): The pyridine nitrogen is weakly basic, but the 3-amino group increases electron density. The piperidine nitrogen is an aniline-like tertiary amine (conjugated to the heterocycle), significantly reducing its basicity compared to an isolated piperidine.

Predicted Metabolic Pathways (In Silico)

Using consensus modeling (e.g., SMARTCyp, Xenosite logic), the following hierarchy of metabolic instability is predicted:

| Rank | Site of Metabolism (SOM) | Mechanism | Enzyme System |

| 1 | Piperidine | C-Hydroxylation followed by ring opening or lactam formation. | CYP3A4, CYP2D6 |

| 2 | Exocyclic Primary Amine | N-Acetylation (major) or N-Glucuronidation. | NAT1/2, UGTs |

| 3 | Pyridine Nitrogen | N-Oxidation (forming Pyridine N-oxide). | FMO, CYP450 |

| 4 | Phenyl Ring (Pyridine C4-C6) | Aromatic Hydroxylation (less likely due to N-heterocycle deactivation). | CYP450 |

Mechanistic Pathway Diagram

The following diagram illustrates the predicted biotransformation cascade.

Caption: Figure 1: Predicted metabolic cascade showing the dominance of piperidine oxidation (Red path) and amine conjugation (Green path).

Experimental Validation Framework

To validate these predictions, a tiered experimental approach is required. This protocol prioritizes the identification of "soft spots" (high clearance sites) to guide lead optimization.

Tier 1: Microsomal Stability Assay (Phase I)

This assay determines the intrinsic clearance (

Protocol:

-

Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

-

Substrate Concentration: 1 µM (to ensure first-order kinetics).

-

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

-

Incubation:

-

Pre-incubate HLM and substrate for 5 min at 37°C.

-

Initiate reaction with NADPH.

-

Time points: 0, 5, 15, 30, 45, 60 min.

-

-

Termination: Quench with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

-

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Success Criteria:

-

High Stability:

min ( -

Low Stability:

min (indicates rapid piperidine oxidation).

Tier 2: Metabolite Identification (MetID)

If

LC-MS/MS Conditions:

-

Instrument: Q-TOF or Orbitrap (High Resolution Mass Spectrometry).

-

Column: C18 Reverse Phase (e.g., Waters HSS T3, 1.8 µm).

-

Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

-

Scan Mode: Data-Dependent Acquisition (DDA) to trigger MS/MS on predicted mass shifts:

-

+16 Da (Hydroxylation/N-Oxidation).

-

+14 Da (Oxidation to ketone/lactam).

-

+42 Da (Acetylation - requires S9 fraction or hepatocytes, see below).

-

Tier 3: Phase II Conjugation (Hepatocyte Stability)

Microsomes lack the cytosolic enzymes (NAT, UGT) necessary to detect acetylation or glucuronidation of the primary amine.

Protocol Adjustment:

-

Use Cryopreserved Human Hepatocytes instead of microsomes.

-

Incubate for up to 120 minutes.

-

Look specifically for the N-acetylated metabolite (+42 Da) . 3-aminopyridines are known substrates for N-acetyltransferases (NAT), and this conjugation can significantly alter pharmacokinetics and solubility.

Integrated Workflow & Decision Logic

The following workflow illustrates how to move from data generation to structural optimization.

Caption: Figure 2: Decision tree for optimizing metabolic stability based on assay results.

Data Interpretation & Optimization Strategies

Interpreting Quantitative Data

-

Intrinsic Clearance (

): Calculated as-

Target:

for a once-daily oral drug candidate.

-

-

Extraction Ratio (ER): If scaling to in vivo, a high ER (> 0.7) indicates perfusion-limited clearance (low oral bioavailability).

Structural Optimization (SAR)

If the compound proves unstable, the following medicinal chemistry strategies are recommended:

-

Stabilizing the Piperidine Ring:

-

Fluorination: Introduce fluorine atoms at the C3 or C4 positions of the piperidine ring to block metabolic hydroxylation (electronic deactivation).

-

Steric Hindrance: Add gem-dimethyl groups to the piperidine ring to sterically hinder CYP access.

-

Ring Contraction/Expansion: Switch to a pyrrolidine (5-membered) or azepane (7-membered) ring to alter CYP binding affinity.

-

-

Protecting the Primary Amine:

-

Bioisosteres: Replace the

with a methyl group ( -

Cyclization: Fuse the amine back into a ring system (e.g., forming a bicyclic core) to prevent N-acetylation.

-

References

-

Dalvie, D. et al. (2002). Metabolism of aminopyridine-based JNK inhibitors: identification of a novel reactive intermediate. Drug Metabolism and Disposition.[1] Link

-

Kalgutkar, A. S. et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. Link

-

Testa, B. & Krämer, S. D. (2007). The biochemistry of drug metabolism – an introduction: part 3. Reactions of metabolism and their mechanisms. Chemistry & Biodiversity. Link

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[1] Link

-

ChemScene. (n.d.). 2-(Piperidin-1-yl)pyridin-3-amine Product Data.Link

Sources

Methodological & Application

Synthesis of 2-(1-Piperidinyl)-3-pyridinamine from 2-chloropyridine

Application Note: High-Purity Synthesis of 2-(1-Piperidinyl)-3-pyridinamine

Executive Summary & Strategic Route Analysis

Target Molecule: 2-(1-Piperidinyl)-3-pyridinamine (CAS: 29958-12-1) Core Scaffold: Pyridine Primary Application: Key intermediate for KCNQ potassium channel openers (e.g., Flupirtine, Retigabine analogues) and neuroprotective agents.

Route Selection Strategy

The synthesis of 2-(1-piperidinyl)-3-pyridinamine from a 2-chloropyridine scaffold presents a specific regiochemical challenge. Direct nitration of 2-chloropyridine predominantly yields the 5-nitro isomer due to the directing effects of the ring nitrogen and the chlorine atom, making it unsuitable for accessing the 3-amino target directly.

Therefore, this protocol utilizes the Nitro-Activation Pathway , widely regarded as the industry standard for high-purity synthesis. This route relies on 2-chloro-3-nitropyridine as the activated electrophile.

The Pathway:

-

Activation: Use of 2-chloro-3-nitropyridine (accessible from 2-chloropyridine via N-oxidation/nitration rearrangement or from 2-amino-3-nitropyridine).

-

Nucleophilic Aromatic Substitution (

): Displacement of the C2-chlorine by piperidine. The C3-nitro group activates the C2 position, significantly accelerating reaction kinetics compared to unactivated 2-chloropyridine. -

Chemoselective Reduction: Conversion of the nitro group to the primary amine without reducing the pyridine ring.

Reaction Pathway Visualization

The following diagram illustrates the chemical transformation and the logical workflow for the synthesis.

Caption: Two-step cascade synthesis:

Detailed Experimental Protocols

Step 1: Nucleophilic Aromatic Substitution ( )

Objective: Synthesis of 2-(1-Piperidinyl)-3-nitropyridine. Principle: The electron-withdrawing nitro group at C3 activates the C2-chlorine bond, facilitating displacement by the secondary amine (piperidine).

Materials:

-

2-Chloro-3-nitropyridine (1.0 eq)

-

Piperidine (1.2 eq)

-

Potassium Carbonate (

) (1.5 eq) [Acid Scavenger] -

Ethanol (Absolute) [Solvent]

Protocol:

-

Setup: Charge a round-bottom flask with 2-chloro-3-nitropyridine (10.0 g, 63.1 mmol) and Ethanol (100 mL).

-

Base Addition: Add anhydrous

(13.1 g, 94.6 mmol) to the solution. -

Nucleophile Addition: Add piperidine (7.5 mL, 75.7 mmol) dropwise over 10 minutes. Note: Reaction is slightly exothermic.

-

Reaction: Heat the mixture to 60°C for 2–3 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1] The starting material (

) should disappear, yielding a bright yellow/orange spot ( -

Workup:

-

Cool to room temperature.

-

Pour the reaction mixture into ice-water (300 mL).

-

The product usually precipitates as a yellow solid. Stir for 30 minutes.

-

Filter the solid and wash with cold water (

mL).

-

-

Purification: Recrystallize from Ethanol/Water if necessary.

-

Yield: 90–95% (Yellow crystalline solid).

-

Melting Point: 93–95°C.

-

Expert Insight: While some protocols use neat piperidine, using ethanol and a base scavenger (

) prevents the formation of piperidine hydrochloride salts which can complicate workup and reduce atom economy.

Step 2: Catalytic Hydrogenation (Reduction)

Objective: Synthesis of 2-(1-Piperidinyl)-3-pyridinamine. Principle: Chemoselective reduction of the nitro group to an amine using heterogeneous catalysis.

Materials:

-

2-(1-Piperidinyl)-3-nitropyridine (from Step 1)

-

10% Palladium on Carbon (Pd/C) (5 wt% loading)

-

Methanol (MeOH)

-

Hydrogen Gas (

)

Protocol:

-

Setup: In a hydrogenation vessel (Parr shaker or autoclave), dissolve the nitro-intermediate (10.0 g) in Methanol (150 mL).

-

Catalyst: Carefully add 10% Pd/C (0.5 g) under a nitrogen blanket. Caution: Pd/C is pyrophoric when dry.

-

Hydrogenation: Purge the vessel with

( -

Reaction: Shake/stir at room temperature for 4–6 hours.

-

Monitoring: The yellow color of the nitro compound will fade to a colorless or pale pink solution.

-

-

Workup:

-

Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

-

Concentrate the filtrate under reduced pressure.

-

-

Isolation: The resulting oil often solidifies upon standing or triturating with hexane.

-

Yield: 85–92%.

-

Appearance: Pale grey/white solid or viscous oil (oxidizes/darkens upon air exposure).

-

Alternative Reduction (Iron/Acetic Acid): For labs lacking hydrogenation equipment:

-

Reflux the nitro intermediate with Iron powder (3 eq) in Acetic Acid/Water (5:1) for 2 hours. Neutralize with NaOH, extract with Ethyl Acetate. This method is robust but generates iron waste.

Analytical Data Summary

| Parameter | 2-(1-Piperidinyl)-3-nitropyridine (Intermediate) | 2-(1-Piperidinyl)-3-pyridinamine (Target) |

| Appearance | Yellow Crystalline Solid | Pale Solid / Viscous Oil |

| MW | 207.23 g/mol | 177.25 g/mol |

| MS (ESI+) | ||

| Key IR Peaks | 1520, 1340 | 3300–3400 |

Troubleshooting & Critical Parameters

Regioselectivity Warning (The "2-Chloropyridine" Trap)

Researchers attempting to nitrate 2-chloropyridine directly will encounter the "Meta-Stable Trap."

-

Reaction: 2-Chloropyridine +

. -

Result: Major product is 2-chloro-5-nitropyridine .

-

Why: The ring nitrogen is protonated in acid, becoming a strong electron-withdrawing group. This directs the incoming electrophile to the position least deactivated (C5), analogous to meta-substitution in nitrobenzene.

-

Solution: Always verify the starting material is 2-chloro-3-nitropyridine . If you must synthesize this from 2-chloropyridine, use the N-Oxide Route (Oxidation

Nitration at C4

Impurity Profile

-

Bis-substitution: If excess amine and high heat are used, the piperidine might displace the nitro group (rare) or other halogens if present.

-

Incomplete Reduction: Intermediate hydroxylamines (

) may form if hydrogenation is stopped too early. These appear as

References

- Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry.

-

Synthesis of Flupirtine Intermedi

Protocol):- Bierer, D., et al. (2012). "Synthesis and biological evaluation of retigabine analogues." Journal of Medicinal Chemistry.

- Catalytic Hydrogenation of Nitro-Pyridines: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. Note: Standard reference for Pd/C reduction conditions.

-

Alternative Precursor Synthesis (Patent)

Sources

Application Note: Scalable Synthesis of 3-Amino-2-piperidinopyridine

Executive Summary & Strategic Rationale

This protocol details the synthesis of 3-amino-2-piperidinopyridine , a critical pharmacophore found in various kinase inhibitors (e.g., SHP2, ERK) and GPCR ligands.[1]

Synthetic Strategy: The "Activate-Displace-Reduce" Workflow

Instead of using expensive palladium-catalyzed cross-couplings (Buchwald-Hartwig) on unactivated pyridines, this protocol utilizes the SNAr (Nucleophilic Aromatic Substitution) pathway.

-

Activation: The starting material, 2-chloro-3-nitropyridine , is selected because the nitro group at C3 exerts a strong electron-withdrawing effect (

), significantly lowering the LUMO energy at the C2 position.[1] This makes the C2-chloride highly susceptible to nucleophilic attack.[1] -

Displacement: Piperidine acts as the nucleophile to displace the chloride.[1]

-

Reduction: The nitro group is chemoselectively reduced to the amine.[1]

Critical Process Parameters (CPPs)

| Parameter | Specification | Rationale |

| Regioselectivity | >99% C2-Substitution | Steric and electronic activation by 3-NO2 favors C2 over C4/C6.[1] |

| Exotherm Control | T < 40°C (Step 1) | SNAr is exothermic; controlling T prevents bis-addition or tarring.[1] |

| Atmosphere | Inert (N2/Ar) | The final amino-pyridine product is oxidation-sensitive (turns brown/black).[1] |

Reaction Scheme & Mechanism

The synthesis proceeds in two distinct stages. The mechanism relies on the formation of a Meisenheimer complex followed by re-aromatization.[1]

Figure 1: Two-step synthetic pathway utilizing nucleophilic aromatic substitution followed by catalytic hydrogenation.[1]

Detailed Experimental Protocols

Step 1: Preparation of 3-Nitro-2-piperidinopyridine

Reaction Type: Nucleophilic Aromatic Substitution (SNAr) Scale: 10.0 g Input[1]

Materials

-

2-Chloro-3-nitropyridine: 10.0 g (63.0 mmol)

-

Piperidine: 6.9 mL (70.0 mmol, 1.1 equiv)[1]

-

Triethylamine (Et3N): 10.5 mL (75.6 mmol, 1.2 equiv)[1]

-

Ethanol (Absolute): 100 mL

-

DCM (Dichloromethane): For workup[1]

Procedure

-

Setup: Charge a 250 mL round-bottom flask (RBF) with 2-chloro-3-nitropyridine (10.0 g) and Ethanol (100 mL). Add a magnetic stir bar.[1]

-